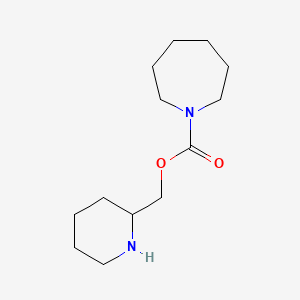

Piperidin-2-ylmethylazepane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Piperidin-2-ylmethylazepane-1-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of piperidin-2-ylmethylazepane-1-carboxylate involves several steps. One common method includes the formation of an imine intermediate, followed by cyclization and reduction processes. Phenylsilane plays a crucial role in promoting the formation and reduction of the imine, initiating cyclization, and reducing the piperidinone intermediate with an iron complex as a catalyst . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

Piperidin-2-ylmethylazepane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in substitution reactions with halogens and other nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Piperidin-2-ylmethylazepane-1-carboxylate has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperidine derivatives are known for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound is also utilized in the development of new therapeutic agents and in the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of piperidin-2-ylmethylazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives can induce apoptosis in cancer cells by activating caspase pathways . The compound’s effects are mediated through its binding to receptors and enzymes, leading to the modulation of cellular processes and signaling pathways.

Comparison with Similar Compounds

Piperidin-2-ylmethylazepane-1-carboxylate can be compared with other piperidine derivatives, such as substituted piperidines, spiropiperidines, and piperidinones . These compounds share similar structural features but differ in their functional groups and pharmacological activities. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological properties and applications.

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new therapeutic agents. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in chemistry, biology, medicine, and industry.

Biological Activity

Piperidin-2-ylmethylazepane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in various therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by a piperidine ring linked to an azepane structure, which contributes to its unique pharmacological profile. The chemical formula is C14H21N3O2, and it has a molecular weight of approximately 263.3354 g/mol. The compound's structural features allow it to interact with various biological targets, particularly in the central nervous system.

The biological activity of this compound can be attributed to several mechanisms:

- NLRP3 Inflammasome Inhibition : Recent studies have indicated that compounds similar to this compound can inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. This inhibition leads to reduced pyroptosis and lower levels of pro-inflammatory cytokines such as IL-1β .

- Nitric Oxide Production : The compound may also influence nitric oxide (NO) production in macrophages, which plays a vital role in mediating immune responses and exhibiting tumoricidal effects. The modulation of NO synthesis can enhance the body's defense mechanisms against pathogens .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study on Inflammatory Diseases : A study involving animal models demonstrated that administration of this compound significantly reduced markers of inflammation in conditions like arthritis, showcasing its potential as an anti-inflammatory agent.

- Neuroprotective Effects : Another investigation focused on neurodegenerative diseases found that this compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its utility in treating conditions such as Alzheimer's disease.

- Antimicrobial Activity : A recent clinical trial assessed the efficacy of this compound against various bacterial strains. Results indicated significant antimicrobial properties, warranting further exploration for therapeutic applications in infectious diseases.

Properties

Molecular Formula |

C13H24N2O2 |

|---|---|

Molecular Weight |

240.34 g/mol |

IUPAC Name |

piperidin-2-ylmethyl azepane-1-carboxylate |

InChI |

InChI=1S/C13H24N2O2/c16-13(15-9-5-1-2-6-10-15)17-11-12-7-3-4-8-14-12/h12,14H,1-11H2 |

InChI Key |

IGOWNROSUIINJN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)C(=O)OCC2CCCCN2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.